molecular formula C12H14N2O2 B3019423 N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide CAS No. 1333906-60-7

N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide

Cat. No. B3019423
CAS RN: 1333906-60-7
M. Wt: 218.256
InChI Key: KBSCSHHEJOLOAU-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide, also known as NCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The chemical structure of NCA consists of a cyanomethyl group attached to a phenoxyacetamide moiety, making it a highly versatile molecule with various potential applications.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that is responsible for the production of prostaglandins, which play a key role in the inflammatory response. By inhibiting COX-2 activity, this compound can reduce the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been shown to exhibit antioxidant activity, which may help to protect cells from oxidative stress. Additionally, this compound has been shown to exhibit neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide is its versatility as a molecule, which allows it to be used in a wide range of scientific experiments. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Additionally, further research is needed to explore the potential applications of this compound in the treatment of neurodegenerative diseases and cancer. Finally, more studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide can be achieved through a multi-step process involving the reaction of 4-ethylphenol with chloroacetic acid, followed by the addition of sodium cyanide to form the desired product. This process can be optimized to yield high purity this compound, which is essential for its use in scientific research.

Scientific Research Applications

N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide has been extensively studied for its potential applications in the field of medicine. Several studies have demonstrated that this compound exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, this compound has been shown to exhibit antitumor activity, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-(cyanomethyl)-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-10-3-5-11(6-4-10)16-9-12(15)14-8-7-13/h3-6H,2,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSCSHHEJOLOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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